
4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine
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Overview
Description
4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of chlorine and bromine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine typically involves multiple steps, starting from simpler pyrimidine derivatives. One common method includes the chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in the presence of a chlorination catalyst . The resulting 4,6-dichloropyrimidine is then subjected to further bromination to introduce the dibromopropyl group . Industrial production methods often optimize these reactions to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of hydroxyl derivatives.
Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different chemical applications .
Scientific Research Applications
4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
4,6-Dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine can be compared with other halogenated pyrimidines, such as:
4,6-Dichloropyrimidine: Lacks the dibromopropyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyrimidine: Contains fewer halogen atoms, resulting in different chemical properties and reactivity.
2,4,6-Trichloropyrimidine: More chlorinated, leading to different substitution patterns and applications.
Properties
Molecular Formula |
C8H8Br2Cl2N2 |
---|---|
Molecular Weight |
362.87 g/mol |
IUPAC Name |
4,6-dichloro-5-(2,3-dibromopropyl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H8Br2Cl2N2/c1-4-13-7(11)6(8(12)14-4)2-5(10)3-9/h5H,2-3H2,1H3 |
InChI Key |
PBRBWLPPSRTUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)Cl |
Origin of Product |
United States |
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